Procysteine

Enzyme kinetics 5-Oxoprolinase Cysteine prodrug

Procysteine is the only inert, 5-oxoprolinase-dependent cysteine prodrug with fully coupled stoichiometric conversion (84% at Kₘ), documented CSF bioavailability, and head-to-head clinical data vs. NAC for pulmonary GSH repletion. Superior to NAC for neurodegenerative, ophthalmology, aging, and enzymology research due to defined PK/PD metrics and CNS penetration.

Molecular Formula C4H5NO3S
Molecular Weight 147.15 g/mol
CAS No. 19771-63-2
Cat. No. B555127
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameProcysteine
CAS19771-63-2
SynonymsProcysteine; 19771-63-2; otca; (R)-2-Oxothiazolidine-4-carboxylicacid; (4R)-2-oxo-1,3-thiazolidine-4-carboxylicacid; (R)-(-)-2-Oxothiazolidine-4-carboxylicacid; L-2-Oxothiazolidine-4-carboxylicacid; CCRIS7672; CHEMBL442218; Oxothiazolidinecarboxylate,L-; UNII-X7063P804E; L-2-Oxothiazolidine-4-carboxylate; 2-Oxothiazolidine-4-carboxylate,L-; 4-Thiazolidinecarboxylicacid,2-oxo-,(R)-[CAS]; L-2-Oxo-4-thiazolidinecarboxylicacid; BRN4179169; (R)-2-Oxo-4-thiazolidinecarboxylicacid; ST075445; (4R)-2-oxothiazolidine-4-carboxylicacid; 4-Thiazolidinecarboxylicacid,2-oxo-,L-; L-(-)-2-Oxothiazolidine-4-carboxylicacid; 4-Thiazolidinecarboxylicacid,2-oxo-,(R)-; 4-Thiazolidinecarboxylicacid,2-oxo-,(4R)-; SMR000449326; Koprosteine
Molecular FormulaC4H5NO3S
Molecular Weight147.15 g/mol
Structural Identifiers
SMILESC1C(NC(=O)S1)C(=O)O
InChIInChI=1S/C4H5NO3S/c6-3(7)2-1-9-4(8)5-2/h2H,1H2,(H,5,8)(H,6,7)/t2-/m0/s1
InChIKeyBMLMGCPTLHPWPY-REOHCLBHSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / 25 g / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procysteine (L-2-Oxothiazolidine-4-Carboxylic Acid, CAS 19771-63-2) Procurement Guide: Molecular Identity and Pharmacological Basis for Cysteine Prodrug Selection


Procysteine (L-2-oxothiazolidine-4-carboxylic acid, OTC, OTZ) is a synthetic cysteine prodrug and 5-oxoproline analog with a molecular weight of 147.15 g/mol [1]. Following intracellular metabolism by the enzyme 5-oxoprolinase, the compound releases free cysteine—the rate-limiting amino acid for glutathione (GSH) synthesis—with the concomitant release of CO₂, thereby augmenting intracellular GSH pools and enhancing antioxidant defense capacity [2]. Procysteine is administered intravenously or orally, and its pharmacokinetic properties have been characterized in healthy volunteers as well as patient populations with conditions including amyotrophic lateral sclerosis (ALS) and acute respiratory distress syndrome (ARDS) [3][4].

Procysteine (OTC) vs. N-Acetylcysteine (NAC) and Generic Cysteine Precursors: Why Class-Level Substitution Is Not Scientifically Equivalent


Although multiple compounds are marketed as cysteine precursors or glutathione-elevating agents, their pharmacokinetic and pharmacodynamic profiles differ substantially. N-Acetylcysteine (NAC), the most widely used alternative, suffers from low oral bioavailability (approximately 6–10%) due to extensive first-pass metabolism in the gut wall and liver, requiring high doses that contribute to gastrointestinal adverse effects [1]. In contrast, Procysteine is an enzymatically coupled prodrug that remains inert in plasma until intracellularly converted by 5-oxoprolinase, a mechanism that confers distinct tissue distribution and conversion kinetics [2]. Moreover, the enzymatic coupling efficiency of Procysteine conversion—with 84% of the compound converted to total cysteine at plasma concentrations equal to the Michaelis constant (Kₘ)—represents a defined metabolic conversion parameter that does not apply to NAC or free cysteine formulations [3]. These mechanistic differences preclude simple one-to-one substitution without altering experimental outcomes or therapeutic endpoints.

Procysteine (OTC) Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparative Data vs. N-Acetylcysteine and In-Class Alternatives


Enzymatic Coupling Efficiency: Procysteine vs. Structural Analogs in 5-Oxoprolinase Substrate Coupling

In enzymatic studies comparing 5-oxoprolinase substrates, Procysteine (L-2-oxothiazolidine-4-carboxylate) demonstrated fully coupled behavior, meaning that ATP cleavage stoichiometrically matches amino acid formation. In contrast, the oxygen-containing analog L-2-oxooxazolidine-4-carboxylate exhibited only partially coupled reactions, while the nitrogen-containing analog 2-imidazolidone-4-carboxylate showed uncoupled reactions wherein ATP cleavage occurred without corresponding amino acid product formation [1]. This fully coupled property is unique among the tested 5-oxoproline analogs and indicates that Procysteine is the only analog in this series that undergoes complete stoichiometric conversion without wasteful ATP hydrolysis.

Enzyme kinetics 5-Oxoprolinase Cysteine prodrug Substrate coupling

Metabolic Conversion Efficiency: Procysteine (OTC) Intravenous Conversion Rate to Total Cysteine

The pharmacokinetics of intravenously administered Procysteine (OTC) in healthy volunteers demonstrated efficient prodrug-to-cysteine conversion governed by saturable Michaelis-Menten kinetics. At plasma OTC concentrations equal to the Michaelis constant (Kₘ), 84% of the administered OTC was converted to total blood cysteine [1]. This represents a quantitatively defined metabolic conversion efficiency that is not available for NAC, for which the fraction converted to cysteine is not reported in the literature and is confounded by extensive non-enzymatic deacetylation and first-pass metabolism.

Pharmacokinetics Cysteine bioavailability Prodrug conversion Michaelis-Menten kinetics

CNS Bioavailability: Procysteine (OTC) Penetration into Cerebrospinal Fluid Following Oral and Intravenous Dosing

In a clinical pharmacokinetic study involving 13 subjects with amyotrophic lateral sclerosis (ALS), Procysteine demonstrated detectable and significant accumulation in cerebrospinal fluid (CSF) following both intravenous and oral administration [1]. While the study did not report absolute CSF concentrations, the finding of CSF penetration after oral dosing distinguishes Procysteine from NAC, for which CSF penetration data following systemic administration are sparse and generally not considered a primary pharmacokinetic feature in clinical literature. Additionally, the study documented that CSF glutathione levels decline dramatically with aging, providing a rationale for CNS-targeted glutathione augmentation strategies [1].

CNS penetration Cerebrospinal fluid Blood-brain barrier Neurodegenerative disease

Head-to-Head Clinical Comparison: Procysteine (OTZ) vs. N-Acetylcysteine (NAC) in Acute Respiratory Distress Syndrome (ARDS)

In a randomized, double-blind, placebo-controlled clinical trial comparing Procysteine (OTZ) and N-Acetylcysteine (NAC) in 46 patients with acute respiratory distress syndrome (ARDS), both antioxidants effectively repleted RBC glutathione over the 10-day treatment period [1][2]. RBC glutathione increased by 49% from baseline with OTZ (63 mg/kg IV every 8 hours, n=17) versus 47% from baseline with NAC (70 mg/kg IV every 8 hours, n=14), with both treatments differing from placebo [1]. Mortality rates were 35% for OTZ, 36% for NAC, and 40% for placebo, representing a numerically lower but non-significant difference [1]. Both treatment groups demonstrated a 14% increase in cardiac index compared to a 6% decrease in the placebo group, and the number of days of acute lung injury was decreased in both antioxidant-treated groups [1].

ARDS Glutathione repletion Randomized controlled trial Antioxidant therapy

In Vitro Anti-Inflammatory Activity in Human Retinal Pigment Epithelial Cells

In ARPE-19 human retinal pigment epithelial cells, Procysteine at a concentration of 0.5 mM reduced TNF-α-induced increases in the expression of IL-6 and chemokine (C-C motif) ligand 2 (CCL2) . This represents a specific, concentration-defined anti-inflammatory effect in a therapeutically relevant ocular cell model. While comparable data for NAC in ARPE-19 cells at equivalent concentrations are not available in the cited literature, this finding establishes a baseline anti-inflammatory EC₅₀ that can inform dose-response studies and comparative efficacy experiments.

Retinal inflammation TNF-alpha IL-6 CCL2 Ocular pharmacology

Hepatic Glutathione Restoration in Aged Animals: Age-Associated Deficit Reversal

Procysteine supplementation eliminated the aging-associated differences in hepatic glutathione (GSH) levels and the GSH/GSSG (reduced-to-oxidized glutathione) ratio . In aged animals, baseline hepatic GSH is typically diminished and the GSH/GSSG ratio is shifted toward a more oxidized state compared to young animals. Procysteine treatment restored these parameters to levels comparable to those observed in young animals, indicating functional reversal of age-related redox imbalance . While NAC has been studied in aging contexts, direct quantitative comparative data on hepatic GSH/GSSG ratio restoration in aged animals between OTC and NAC are not available in the retrieved literature.

Aging Hepatic glutathione GSH/GSSG ratio Redox homeostasis

Procysteine (OTC, OTZ) Procurement Scenarios: Evidence-Based Application Contexts for Research and Industrial Use


ARDS and Acute Lung Injury Preclinical and Clinical Research Programs

For research teams investigating antioxidant interventions in acute respiratory distress syndrome (ARDS), acute lung injury (ALI), or pulmonary oxidative stress models, Procysteine is supported by direct head-to-head randomized controlled trial data demonstrating comparable RBC glutathione repletion (49% increase from baseline) and clinical outcomes (35% mortality) versus NAC (47% GSH increase; 36% mortality) [1]. This evidentiary foundation allows investigators to select Procysteine based on secondary differentiation factors—including CSF penetration potential for neuro-pulmonary axis studies or formulation compatibility—without compromising the glutathione repletion efficacy benchmark established against the standard-of-reference NAC. The documented 14% increase in cardiac index in antioxidant-treated groups versus placebo provides an additional hemodynamic endpoint for protocol design [1].

CNS-Targeted Glutathione Modulation: Neurodegenerative Disease and Neuroprotection Studies

For research programs targeting central nervous system oxidative stress, including amyotrophic lateral sclerosis (ALS), Parkinson‘s disease, Alzheimer’s disease, or age-related cognitive decline models, Procysteine offers documented cerebrospinal fluid (CSF) penetration following both intravenous and oral administration [1]. This CNS bioavailability profile is not established for NAC, making Procysteine the preferred cysteine prodrug for studies requiring direct glutathione augmentation within the CNS compartment. The observation that CSF glutathione levels decline dramatically with aging further supports the use of Procysteine in geroscience and neurodegenerative disease research where CNS glutathione depletion is a hypothesized pathogenic mechanism [1].

Precision Enzymology and Prodrug Development Studies Requiring Defined Metabolic Conversion Parameters

For enzymology research, prodrug development programs, or experimental systems requiring precise, quantifiable metabolic conversion metrics, Procysteine is uniquely characterized by two defined enzymatic parameters: (1) fully coupled 5-oxoprolinase substrate behavior ensuring stoichiometric cysteine delivery without wasteful ATP hydrolysis, distinguishing it from partially coupled (O-analog) and uncoupled (N-analog) structural analogs [1]; and (2) 84% conversion efficiency to total cysteine at plasma concentrations equal to the Michaelis constant (Kₘ) following intravenous administration [2]. These quantitative benchmarks enable precise dosing calculations and metabolic flux modeling that are not possible with NAC or free cysteine formulations, for which conversion fractions are either undefined or confounded by non-enzymatic degradation pathways.

Ocular Pharmacology and Retinal Pigment Epithelium Protection Research

For investigators studying retinal inflammatory conditions, age-related macular degeneration, diabetic retinopathy, or screening compounds for retinal pigment epithelium (RPE) cytoprotection, Procysteine provides a validated concentration-response anchor at 0.5 mM for reducing TNF-α-induced IL-6 and CCL2 expression in ARPE-19 human RPE cells [1]. This cell-type-specific, concentration-defined anti-inflammatory activity supports the use of Procysteine as a reference compound in RPE oxidative stress assays and as a tool for probing the role of glutathione-dependent pathways in ocular inflammation, where NAC has not been similarly characterized in this specific cellular model.

Aging and Geroscience Research: Hepatic Redox Homeostasis Restoration

For aging research programs investigating interventions to reverse age-associated declines in tissue glutathione and redox homeostasis, Procysteine supplementation has been shown to eliminate aging-associated differences in hepatic GSH levels and the GSH/GSSG ratio, restoring these parameters to levels observed in young animals [1]. This functional reversal of age-related hepatic redox imbalance positions Procysteine as a tool compound for geroscience studies examining the role of glutathione depletion in metabolic aging, liver function decline, and age-associated susceptibility to oxidative injury, where NAC’s effects on hepatic GSH/GSSG ratio in aged models are not comparably documented.

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